6-(4-fluorophenyl)hexan-1-amine
Description
6-(4-Fluorophenyl)hexan-1-amine is a primary amine derivative featuring a hexyl chain terminated by a 4-fluorophenyl group. Below, we compare this compound with its closest analogs based on substituent variations, synthetic routes, and applications.
Properties
CAS No. |
178215-46-8 |
|---|---|
Molecular Formula |
C12H18FN |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
6-(4-fluorophenyl)hexan-1-amine |
InChI |
InChI=1S/C12H18FN/c13-12-8-6-11(7-9-12)5-3-1-2-4-10-14/h6-9H,1-5,10,14H2 |
InChI Key |
PYFFUPDFNRUHBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCCCN)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-fluorophenyl)hexan-1-amine typically involves the reaction of 4-fluorobenzyl chloride with hexylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: 6-(4-fluorophenyl)hexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The fluorophenyl group can be reduced under specific conditions to form a cyclohexyl derivative.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
6-(4-fluorophenyl)hexan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the hexylamine chain can facilitate membrane permeability and cellular uptake. These interactions can modulate various biochemical pathways, leading to desired therapeutic or chemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The hexan-1-amine backbone serves as a versatile scaffold for diverse functionalization. Key analogs and their structural distinctions are summarized in Table 1 .
Table 1 : Structural and functional comparison of hexan-1-amine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
